(2,3,5,6-Tetrachlorophenyl)thiourea
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Overview
Description
(2,3,5,6-Tetrachlorophenyl)thiourea is an organosulfur compound with the molecular formula C_7H_4Cl_4N_2S It is a derivative of thiourea, where the phenyl group is substituted with four chlorine atoms at the 2, 3, 5, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5,6-Tetrachlorophenyl)thiourea typically involves the reaction of 2,3,5,6-tetrachloroaniline with thiourea. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically isolated by filtration, washed with cold solvent, and dried under vacuum to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2,3,5,6-Tetrachlorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild heating and an appropriate solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted phenylthiourea derivatives
Scientific Research Applications
(2,3,5,6-Tetrachlorophenyl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: Explored for its potential anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2,3,5,6-Tetrachlorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. In biological systems, it may disrupt cellular processes by interfering with signal transduction pathways or by inducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound, with a simpler structure and broader range of applications.
Phenylthiourea: Similar structure but without the chlorine substitutions, leading to different chemical properties and reactivity.
Tetrachlorophenylurea: Similar to (2,3,5,6-Tetrachlorophenyl)thiourea but with an oxygen atom instead of sulfur, resulting in different biological activities
Uniqueness
This compound is unique due to the presence of four chlorine atoms on the phenyl ring, which significantly alters its chemical reactivity and biological activity compared to other thiourea derivatives. This compound’s specific substitution pattern makes it a valuable tool in various research applications, particularly in studying the effects of halogenation on thiourea derivatives .
Properties
Molecular Formula |
C7H4Cl4N2S |
---|---|
Molecular Weight |
290.0 g/mol |
IUPAC Name |
(2,3,5,6-tetrachlorophenyl)thiourea |
InChI |
InChI=1S/C7H4Cl4N2S/c8-2-1-3(9)5(11)6(4(2)10)13-7(12)14/h1H,(H3,12,13,14) |
InChI Key |
ADNMCQANQLDCQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)NC(=S)N)Cl)Cl |
Origin of Product |
United States |
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